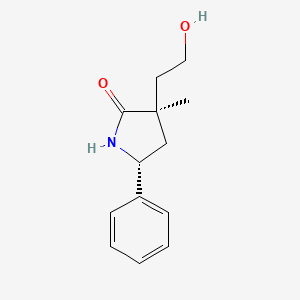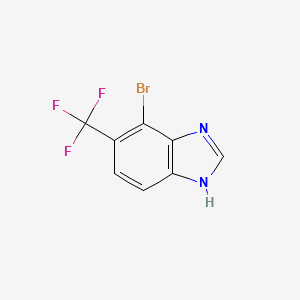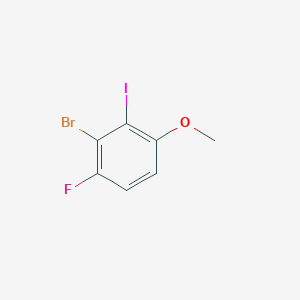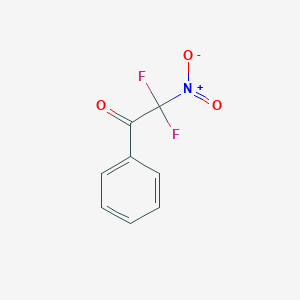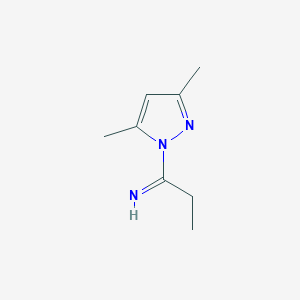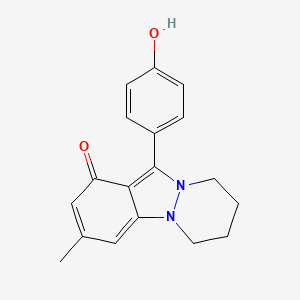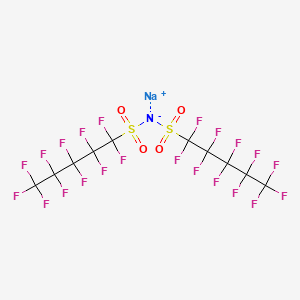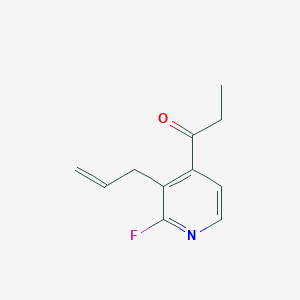
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is an organic compound that features a pyridine ring substituted with a fluoro group and a propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-pyridinecarboxaldehyde and allyl bromide.
Formation of Intermediate: The first step involves the reaction of 2-fluoro-4-pyridinecarboxaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a reaction with propanone under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-butanone
- 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-pentanone
Uniqueness
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs
特性
分子式 |
C11H12FNO |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
1-(2-fluoro-3-prop-2-enylpyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C11H12FNO/c1-3-5-9-8(10(14)4-2)6-7-13-11(9)12/h3,6-7H,1,4-5H2,2H3 |
InChIキー |
FZHGHKQBAKWOHM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=NC=C1)F)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
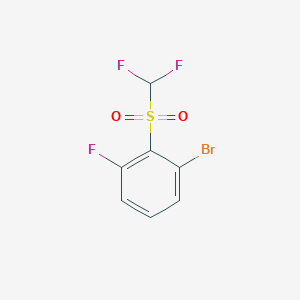
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

